molecular formula C24H20F3N3O3S2 B11964989 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11964989
M. Wt: 519.6 g/mol
InChI Key: IKMVLOMGBCPLHS-VXPUYCOJSA-N
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Description

2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes an indole ring, a thiazolidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of an isobutyl-substituted thioamide with an appropriate aldehyde under acidic conditions to form the thiazolidine ring.

    Indole Ring Formation: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the thiazolidine and indole intermediates with a trifluoromethylphenyl acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The indole and thiazolidine rings are known to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide: is similar to other thiazolidine and indole derivatives.

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

The uniqueness of this compound lies in its combination of the thiazolidine and indole rings with a trifluoromethylphenyl group, which imparts unique electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H20F3N3O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H20F3N3O3S2/c1-13(2)11-30-22(33)20(35-23(30)34)19-16-8-3-4-9-17(16)29(21(19)32)12-18(31)28-15-7-5-6-14(10-15)24(25,26)27/h3-10,13H,11-12H2,1-2H3,(H,28,31)/b20-19-

InChI Key

IKMVLOMGBCPLHS-VXPUYCOJSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC1=S

Origin of Product

United States

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